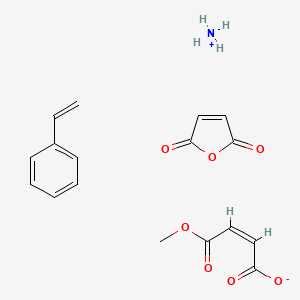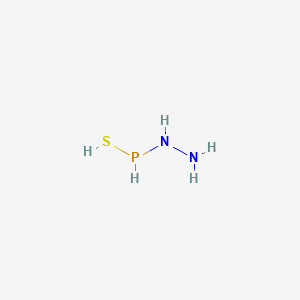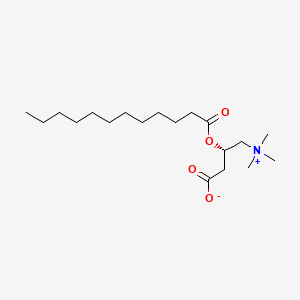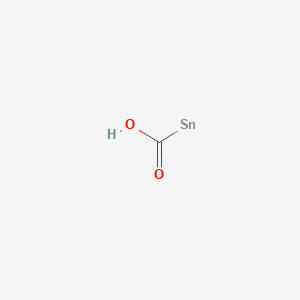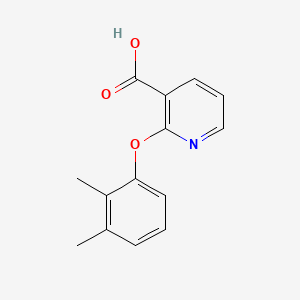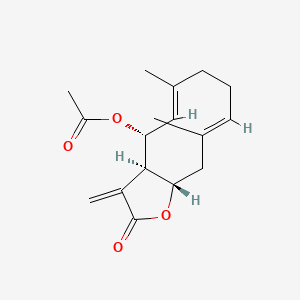![molecular formula C27H24O2S B14687006 1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene CAS No. 33641-38-2](/img/structure/B14687006.png)
1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is a chemical compound with the molecular formula C27H24O2S and a molecular weight of 412.552 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to a propane backbone, and three benzene rings. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene involves its interaction with molecular targets through its phenylsulfonyl and benzene groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine Related Compounds: These compounds share structural similarities with 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene, particularly in the presence of phenylsulfonyl groups.
Other Benzene Derivatives: Compounds with multiple benzene rings and sulfonyl groups.
Uniqueness
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is unique due to its specific arrangement of three benzene rings and a phenylsulfonyl group attached to a propane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
33641-38-2 |
|---|---|
Formule moléculaire |
C27H24O2S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-2,3-diphenylpropyl]benzene |
InChI |
InChI=1S/C27H24O2S/c28-30(29,26-19-11-4-12-20-26)27(25-17-9-3-10-18-25,21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
Clé InChI |
HTUMGVKVDVFUGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
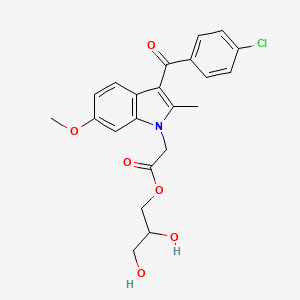
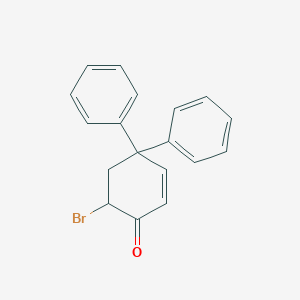
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)


